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Compound of Interest

Compound Name: 3,4-Diethylhexa-1,5-diene

Cat. No.: B15472069

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of meso-3,4-diethylhexa-1,5-
diene, a stereoisomer of a C10H18 diene. Due to the limited availability of dedicated literature
for this specific compound, this guide outlines a probable synthetic pathway based on
established stereoselective methodologies for analogous structures. Furthermore, it presents
predicted spectroscopic data for its characterization and discusses its potential reactivity,
particularly concerning the Cope rearrangement. This guide is intended to serve as a valuable
resource for researchers interested in the synthesis and application of substituted 1,5-dienes.

Introduction

meso-3,4-Diethylhexa-1,5-diene is a chiral molecule that, due to its plane of symmetry, is
achiral overall. The interest in such 3,4-disubstituted hexa-1,5-dienes often stems from their
utility as precursors in stereoselective rearrangements, most notably the Cope rearrangement,
which allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol.

Molecular Properties:
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Property Value Source
Molecular Formula C10H18 [1112]
Molecular Weight 138.2499 g/mol [1][2]

(3R,4S9)-3,4-diethylhexa-1,5-

diene

IUPAC Name

InChl=1S/C10H18/c1-5-9(6-
InChl 2)10(7-3)8-4/h5,7,9-
10H,1,3,6,8H2,2,4H3/t9-,10+
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Proposed Synthesis

A robust and stereoselective synthesis of meso-3,4-diethylhexa-1,5-diene can be envisioned

through a two-step process involving a Claisen rearrangement followed by a Wittig reaction.

This approach is analogous to the reported synthesis of meso-3,4-dimethylhexa-1,5-diene.

Synthesis Workflow

Step 1: Claisen Rearrangement Step 2: Wittig Reaction

(Z—Ethylbut—z—en—l—ol + Ethyl vinyl ethe) Grythro—2,3—Diethylpent—4—enaD

[3,3]-sigmatropic rearrangement Wittig Olefination
(Acid catalyst, Heat) (e.g.,|Jin DMSO)

A
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G/Iethylenetriphenylphosphorana

Wittig Olefination
(e.g., in DMSO)

A

[erythro—2,3—DiethyIpent—4—enaD Eneso—3,4—Diethylhexa—l,S—diena

Click to download full resolution via product page

Caption: Proposed two-step synthesis of meso-3,4-diethylhexa-1,5-diene.
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Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of erythro-2,3-Diethylpent-4-enal via Claisen Rearrangement

The Claisen rearrangement of an allylic alcohol with a vinyl ether is a classic method for the
synthesis of y,0-unsaturated aldehydes.[3][4][5] The stereochemistry of the starting allylic
alcohol dictates the stereochemistry of the product.

e Reagents:

o (E)-2-Ethylbut-2-en-1-ol

o Ethyl vinyl ether (in excess)

o Propionic acid (catalytic amount)
» Procedure:

o A mixture of (E)-2-ethylbut-2-en-1-ol and a catalytic amount of propionic acid is heated in a
sealed tube with a large excess of ethyl vinyl ether.

o The reaction is heated for an extended period (e.g., 24-48 hours) at a temperature
sufficient to induce the rearrangement (typically 100-150 °C).

o The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

o Upon completion, the excess ethyl vinyl ether is removed by distillation.

o The crude product is purified by fractional distillation under reduced pressure to yield
erythro-2,3-diethylpent-4-enal.

Step 2: Synthesis of meso-3,4-Diethylhexa-1,5-diene via Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.
[6][7] The use of an unstabilized ylide like methylenetriphenylphosphorane typically provides
good yields.
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¢ Reagents:

o

[¢]

[¢]

[e]

erythro-2,3-Diethylpent-4-enal
Methyltriphenylphosphonium bromide
A strong base (e.g., sodium hydride or n-butyllithium)

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

e Procedure:

[¢]

Methyltriphenylphosphonium bromide is suspended in the anhydrous solvent under an
inert atmosphere (e.g., nitrogen or argon).

The strong base is added slowly at a controlled temperature (e.g., 0 °C) to generate the
methylenetriphenylphosphorane ylide.

A solution of erythro-2,3-diethylpent-4-enal in the same anhydrous solvent is then added
dropwise to the ylide solution.

The reaction mixture is allowed to warm to room temperature and stirred until the starting
aldehyde is consumed, as monitored by TLC or GC.

The reaction is quenched by the addition of water.
The product is extracted with a nonpolar solvent (e.g., pentane or diethyl ether).

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,
MgS04), and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel or by distillation to
afford meso-3,4-diethylhexa-1,5-diene.

Characterization

As no published spectra for meso-3,4-diethylhexa-1,5-diene are readily available, the

following data are predicted based on the known spectra of analogous compounds and
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standard chemical shift values.

Spectroscopic Data (Predicted)

Technique

Predicted Data

1H NMR (CDCls)

0 ~5.7-5.9 ppm (m, 2H, -CH=CHz), ~4.9-5.1
ppm (m, 4H, -CH=CH2), ~2.0-2.2 ppm (m, 2H, -
CH(Et)-), ~1.4-1.6 ppm (m, 4H, -CH2CH?s), ~0.8-
1.0 ppm (t, 6H, -CH2CH5)

13C NMR (CDCls)

0 ~142 ppm (-CH=CHz), ~114 ppm (-CH=CH>),
~50 ppm (-CH(Et)-), ~25 ppm (-CH2CHs), ~12
ppm (-CH2CHs3)

IR (neat)

v ~3075 cm~1 (=C-H stretch), ~2960, 2875 cm~1
(C-H stretch), ~1640 cm~1 (C=C stretch), ~990,
910 cm™1 (=C-H bend)

Mass Spec. (El)

miz (%): 138 (M*), 109, 95, 81, 67, 55, 41

Reactivity: The Cope Rearrangement

meso-3,4-Diethylhexa-1,5-diene is a prime candidate for the Cope rearrangement, a[3][3]-

sigmatropic rearrangement that occurs upon heating.[8][9] This concerted reaction proceeds

through a chair-like transition state and is highly stereospecific.

Gneso-3,4-DiethyIhexa—1,5-dien9

Heat

(Chair-like Transition State)

[3,3]-Sigmatropic
Rearrangement

GSZ,?E)—Deca-S,?—diena
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Caption: Cope rearrangement of meso-3,4-diethylhexa-1,5-diene.

The rearrangement of the meso isomer is expected to stereoselectively yield the (3Z, 7E)-deca-
3,7-diene. This transformation is a powerful tool in organic synthesis for the construction of
complex molecules with defined stereochemistry.

Conclusion

While a dedicated and comprehensive body of literature on meso-3,4-diethylhexa-1,5-diene is
not readily apparent, its synthesis and characterization can be confidently predicted based on
well-established chemical principles and analogous compounds. The proposed synthetic route,
involving a Claisen rearrangement and a subsequent Wittig reaction, offers a stereocontrolled
pathway to this molecule. Its significance lies primarily in its potential as a precursor in the
Cope rearrangement for the stereoselective synthesis of more complex structures, making it a
molecule of interest for synthetic and medicinal chemists. Further experimental validation of the
proposed synthesis and characterization is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: meso-3,4-Diethylhexa-1,5-diene -
Synthesis, Characterization, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472069#meso-3-4-diethylhexa-1-5-diene-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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